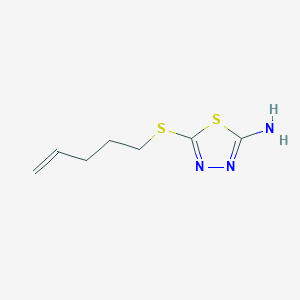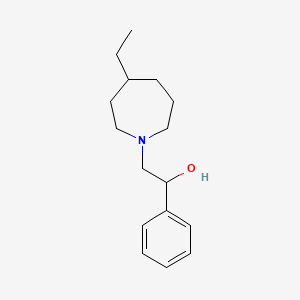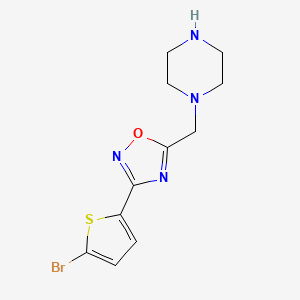
2-Phenyl-4-propyl-tetrahydro-1,4-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-propyl-tetrahydro-1,4-oxazine is a chemical compound that has been studied for its potential use in scientific research. It is a member of the oxazine family of compounds, which are known for their diverse range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-Phenyl-4-propyl-tetrahydro-1,4-oxazine is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
In addition to its effects on the brain, 2-Phenyl-4-propyl-tetrahydro-1,4-oxazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and it may have potential as an anti-inflammatory agent. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Phenyl-4-propyl-tetrahydro-1,4-oxazine in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are a number of future directions for research on 2-Phenyl-4-propyl-tetrahydro-1,4-oxazine. One area of research is in the development of new drugs for the treatment of anxiety and depression. Another area of research is in the development of new treatments for drug addiction. Additionally, the compound may have potential as an anti-inflammatory or antioxidant agent, and more research is needed to explore these possibilities. Finally, further studies are needed to fully understand the mechanism of action of 2-Phenyl-4-propyl-tetrahydro-1,4-oxazine and to identify any potential side effects or safety concerns.
Synthesemethoden
The synthesis of 2-Phenyl-4-propyl-tetrahydro-1,4-oxazine involves the reaction of 4-propylphenylamine with formaldehyde and acetaldehyde in the presence of a catalyst. The reaction proceeds via a Mannich-type reaction, which results in the formation of the oxazine ring. The yield of the reaction is typically around 60%, and the compound can be purified using standard chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-propyl-tetrahydro-1,4-oxazine has been studied for its potential use in a variety of scientific research applications. One area of research is in the field of neuroscience, where the compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse.
Eigenschaften
IUPAC Name |
2-phenyl-4-propylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-8-14-9-10-15-13(11-14)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAMLADJSHKTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOC(C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-propyl-tetrahydro-1,4-oxazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7578679.png)
![6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)



![4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7578708.png)

![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)
![N-(1,1-dioxothiolan-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578718.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-2,3-dihydroquinolin-4-one](/img/structure/B7578751.png)
![3-[Methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]propanoic acid](/img/structure/B7578759.png)
![N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B7578765.png)